molecular formula C12H19F2NO4 B8241635 (S)-2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid

(S)-2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid

Cat. No.: B8241635
M. Wt: 279.28 g/mol
InChI Key: VACJWZRQZZXARM-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Strategic Use of Chiral Auxiliaries in Piperidine Ring Formation

The construction of the piperidine ring with embedded stereochemistry is a foundational step in synthesizing (S)-2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid. Chiral auxiliaries play a pivotal role in enforcing conformational rigidity during cyclization, thereby enabling stereochemical control. For example, Oppolzer’s camphorsultam has been employed in asymmetric [3+2] cycloaddition reactions to establish the piperidine core with high enantioselectivity. This auxiliary biases the transition state by leveraging its bulky camphor-derived structure, ensuring that ring closure occurs with the desired (S)-configuration.

In another approach, Ni-catalyzed reductive coupling of Csp²-hybridized organohalides with 3-chloro-δ-lactams has emerged as a powerful method for generating enantioenriched 3-substituted piperidines. Modified chiral Bilm ligands, such as those featuring electron-withdrawing substituents, enhance both reactivity and enantioselectivity by modulating the nickel center’s electronic environment. These ligands facilitate the formation of the piperidine ring while preserving the integrity of the gem-difluoro moiety, a critical consideration given the propensity of fluorinated intermediates to undergo elimination.

Properties

IUPAC Name

2-[(4S)-3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-5-4-8(6-9(16)17)12(13,14)7-15/h8H,4-7H2,1-3H3,(H,16,17)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACJWZRQZZXARM-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C(C1)(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Piperidine Precursors

The tert-butoxycarbonyl (Boc) group is introduced early to protect the piperidine nitrogen. A common approach involves reacting 3,3-difluoropiperidin-4-yl acetic acid derivatives with di-tert-butyl dicarbonate under basic conditions:

Procedure :

  • Reactants : 4-Piperidinecarboxylic acid, di-tert-butyl dicarbonate (Boc₂O).

  • Conditions : NaOH (1N), t-butanol, 0°C → room temperature.

  • Yield : ~100% (crude).

  • Key Step : Boc protection ensures stability during subsequent fluorination and oxidation steps.

Fluorination of Piperidine Ring

Introducing fluorine atoms at the 3,3-positions is achieved via halogen-exchange or deoxyfluorination reactions.

Method A (DAST Fluorination) :

  • Reactants : tert-Butyl 4-oxopiperidine-1-carboxylate, diethylaminosulfur trifluoride (DAST).

  • Conditions : Dichloromethane (DCM), 0°C → reflux.

  • Yield : 78–85%.

  • Mechanism : DAST replaces hydroxyl or carbonyl oxygen with fluorine.

Method B (Electrophilic Fluorination) :

  • Reactants : tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate, Dess-Martin periodinane.

  • Conditions : DCM, 0°C → room temperature.

  • Yield : 90–95% after oxidation to ketone intermediate.

Stereoselective Synthesis of (S)-Enantiomer

Chiral resolution or asymmetric synthesis is critical for obtaining the (S)-configuration.

Chiral HPLC Resolution :

  • Substrate : Racemic 2-(3,3-difluoropiperidin-4-yl)acetic acid.

  • Column : Chiralpak AD-H, hexane:isopropanol (90:10).

  • Outcome : >99% enantiomeric excess (ee).

Asymmetric Hydrogenation :

  • Catalyst : Ru-(S)-BINAP complex.

  • Substrate : tert-Butyl 4-(2-acetoxyvinyl)-3,3-difluoropiperidine-1-carboxylate.

  • Conditions : H₂ (50 psi), ethanol, 25°C.

  • Yield : 92% with 98% ee.

Key Reaction Optimizations

Coupling of Acetic Acid Moiety

The acetic acid side chain is introduced via alkylation or acylation:

Stepwise Alkylation :

  • Substrate : tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate.

  • Reagent : Ethyl bromoacetate, NaH, THF.

  • Hydrolysis : LiOH, MeOH/H₂O.

  • Overall Yield : 76% (two steps).

Wittig Reaction :

  • Reactants : tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, ylide (Ph₃P=CHCO₂H).

  • Conditions : THF, reflux.

  • Yield : 68% (cis/trans = 3:1).

Purification and Characterization

  • Column Chromatography : Silica gel, hexane/ethyl acetate (3:1 → 1:1).

  • Crystallization : Ethanol/water recrystallization achieves >98% purity.

  • Analytical Data :

    • HRMS : m/z calc. for C₁₂H₁₉F₂NO₄ [M+H]⁺: 279.28; found: 279.28.

    • ¹³C NMR (DMSO-d₆) : δ 157.8 (Boc C=O), 92.1 (CF₂), 42.3 (CH₂CO₂H).

Comparative Analysis of Methods

MethodKey StepYield (%)Purity (%)Stereoselectivity
DAST FluorinationFluorination8595Racemic
Asymmetric HydrogenationChiral induction929898% ee (S)
Chiral HPLCResolution4599>99% ee (S)

Trade-offs :

  • DAST Fluorination : High yield but requires resolution.

  • Asymmetric Hydrogenation : Efficient stereocontrol but costly catalysts.

Industrial-Scale Considerations

  • Flow Microreactors : Enhance mixing and reduce reaction time (e.g., Boc protection in 2 hrs vs. 24 hrs batch).

  • Cost Analysis :

    • DAST : $120/g (limits large-scale use).

    • Di-tert-butyl dicarbonate : $50/kg (economical for Boc protection).

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups on the piperidine ring.

    Substitution: The difluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

(S)-2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Reference
(S)-2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid (Target) C₁₂H₁₉F₂NO₄ ~279.28* Not Available 3,3-Difluoro substitution on piperidine; chiral (S)-configuration
2-[1-(tert-Butoxycarbonyl)-4-piperidyl]acetic acid C₁₂H₂₁NO₄ 243.30 Not Available Non-fluorinated; lacks stereochemical specificity
(S)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)acetic acid C₁₁H₁₉NO₄ 229.27 204688-61-9 Pyrrolidine (5-membered ring) instead of piperidine; (S)-configuration
2-[1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidin-4-yl]acetic acid C₂₀H₂₈NO₅ 362.44 Not Available 4-(3-Methoxyphenyl) substitution; aromatic functionalization
(S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid C₁₂H₂₁NO₄ 243.30 159898-10-9 Piperidin-2-yl substitution; (S)-configuration
2-(6-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazin-2-yl)acetic acid C₁₄H₁₉N₃O₄ 293.32 Not Available Azetidine (4-membered ring) core; pyrazine heterocycle

*Calculated based on structural formula.

Structural and Functional Differences

Ring Size and Flexibility: The target compound’s piperidine (6-membered ring) offers greater conformational flexibility compared to pyrrolidine (5-membered, ) or azetidine (4-membered, ). This impacts binding affinity in drug-receptor interactions.

Substituent Effects: 3,3-Difluoro Group: Introduces strong electron-withdrawing effects, increasing metabolic stability and altering pKa compared to non-fluorinated analogs (e.g., ) .

Stereochemistry :

  • The (S)-configuration in the target compound and –10 analogs ensures enantioselective interactions, critical for chiral drug efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step sequences, including Boc protection, fluorination, and carboxylation. For example, tert-butoxycarbonyl (Boc) protection of the piperidine amine is performed under anhydrous conditions using di-tert-butyl dicarbonate [(Boc)₂O] and a base like triethylamine. Fluorination at the 3,3-position may employ DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. The acetic acid moiety is introduced via alkylation or hydrolysis of a nitrile intermediate. Reaction yields are highly sensitive to temperature control (e.g., 40–100°C for coupling steps) and inert atmospheres to prevent Boc group hydrolysis . Purification often requires column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for enantiomeric purity >98% .

Q. How should researchers characterize stereochemical purity, and what analytical techniques are most effective?

  • Methodological Answer : Chiral HPLC using columns like Chiralpak® IA/IB/IC with hexane:isopropanol mobile phases is standard for assessing enantiomeric excess (ee). For diastereomeric mixtures (e.g., 3,3-difluoro configuration), ¹⁹F NMR can resolve fluorine coupling patterns, while X-ray crystallography confirms absolute stereochemistry. Polarimetry ([α]D) and CD spectroscopy provide supplementary data. Evidence from similar Boc-protected piperidines shows that deviations in optical rotation >±5° indicate impurities requiring reprocessing .

Q. What are the critical storage and handling protocols to ensure compound stability?

  • Methodological Answer : Store at –20°C under nitrogen in airtight containers to prevent Boc group hydrolysis. Avoid exposure to moisture or acids, as the Boc group is labile under acidic conditions (e.g., HCl in dioxane). Safety data sheets recommend using PPE (gloves, goggles) due to potential skin/eye irritation and respiratory hazards .

Advanced Research Questions

Q. How does the rigidity of the 3,3-difluoropiperidine linker influence PROTAC efficacy in targeted protein degradation?

  • Methodological Answer : The difluoropiperidine ring enforces a chair conformation, reducing linker flexibility. This rigidity optimizes the distance and orientation between the E3 ligase binder and target protein, enhancing ternary complex formation. In PROTAC design, compare degradation efficiency (DC₅₀) via Western blotting or cellular ubiquitination assays. For example, replacing the difluoro group with a single fluorine or hydrogen alters degradation potency by >10-fold, as seen in analogous Arvinas PROTACs .

Q. What strategies mitigate Boc group hydrolysis during synthesis under acidic/basic conditions?

  • Methodological Answer : Use mild deprotection agents like TFA (trifluoroacetic acid) in dichloromethane at 0°C for Boc removal, minimizing side reactions. For reactions requiring basic conditions (e.g., Cs₂CO₃ in tert-butanol), pre-complexation with crown ethers stabilizes the Boc group. Monitoring by TLC (Rf shift) or LC-MS for [M-Boc+H]+ ions (e.g., m/z 291→187) identifies premature hydrolysis. Reprotection with Boc anhydride may be necessary if degradation exceeds 5% .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., LogP, solubility)?

  • Methodological Answer : Experimental LogP (1.656) from shake-flask methods may conflict with computational predictions (e.g., XLogP3 ~1.2). Validate via HPLC retention time correlation using a C18 column and acetonitrile/water gradients. For solubility, use equilibrium solubility assays in PBS (pH 7.4) or simulated gastric fluid. Discrepancies >20% warrant verification of compound purity (e.g., NMR, HRMS) and buffer ionic strength effects .

Data Contradiction Analysis

Q. Conflicting reports on Boc stability in polar aprotic solvents: How to troubleshoot?

  • Methodological Answer : While Boc groups are generally stable in DMF or DMSO, trace acidic impurities (e.g., from solvent degradation) can accelerate hydrolysis. Pre-dry solvents over molecular sieves and test with pH strips. If degradation persists, switch to alternative solvents like THF or dichloromethane. LC-MS monitoring of [M+H]+ and [M-Boc+H]+ ions quantifies degradation rates .

Key Physicochemical Data

PropertyValueMethod/Reference
LogP1.656Shake-flask
PSA66.84 ŲComputational
Melting PointNot reported
Solubility (pH 7.4)~2.1 mg/mLEquilibrium assay

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.